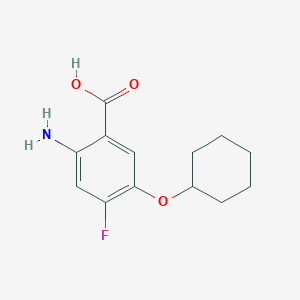

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid groups onto a benzene ring, followed by the attachment of the cyclohexyloxy group and the fluorine atom. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring would be the amino group, the carboxylic acid group, the cyclohexyloxy group, and the fluorine atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions with bases or esterification reactions, and the fluorine atom could potentially be replaced by other groups in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water, while the cyclohexyloxy group could contribute to its lipophilicity .Scientific Research Applications

Antibacterial Properties

Compounds similar to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, containing fluorine and benzothiazole structures, have been found to exhibit promising antibacterial activities. For instance, fluorine-containing thiadiazolotriazinones, synthesized from related fluoro-benzoic acids, showed significant antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

Fluorinated compounds, including those related to this compound, have been explored for their antitumor properties. Notably, certain 2-(4-aminophenyl)benzothiazoles with fluorine substitutions have shown potent antitumor effects in vitro and in vivo, indicating potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).

Synthesis of Biologically Active Molecules

Compounds like this compound are valuable in synthesizing a wide range of biologically active molecules. These include various heterocycles with potential biological activities, illustrating the versatility and significance of these compounds in medicinal chemistry (Bhat, Prasad, Poojary, & Holla, 2004).

Fluorescence and Spectroscopic Applications

Research indicates that certain fluorine-containing thiadiazole derivatives exhibit unique fluorescence effects. These effects are influenced by factors like molecular aggregation and pH, highlighting the potential of these compounds in developing fluorescence probes or pharmaceuticals with specific spectral properties (Budziak et al., 2019).

Liquid Crystal Research

Fluorinated benzoic acids are instrumental in studying hydrogen-bonded liquid crystals. These studies focus on properties like dielectric and electro-optic characteristics, crucial for understanding and developing new liquid crystal technologies (Missaoui et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or modulating the activity of the target . The exact interaction between this compound and its targets needs further investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in amino acid metabolism

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs further investigation.

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cell signaling, and affecting gene expression

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-amino-5-cyclohexyloxy-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-10-7-11(15)9(13(16)17)6-12(10)18-8-4-2-1-3-5-8/h6-8H,1-5,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLCEDFJGXUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333827-63-6 |

Source

|

| Record name | 2-amino-5-(cyclohexyloxy)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)